

Application Notes and Protocols for the Experimental Study of Transuranic Elements

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for the experimental design of studies involving transuranic elements, covering their synthesis, separation, characterization, and the development of medical countermeasures against internal contamination.

Synthesis of Transuranic Elements

The synthesis of transuranic elements is primarily achieved through two main routes: neutron capture in high-flux nuclear reactors and charged-particle bombardment in accelerators.

Production of Transplutonium Elements via Neutron Capture

High-Flux Isotope Reactors (HFIRs) are instrumental in producing macroscopic quantities of heavier transuranic elements. The process involves the irradiation of actinide targets, leading to a series of neutron captures and beta decays.

Protocol: Production of Transplutonium Isotopes at the High Flux Isotope Reactor (HFIR) and Radiochemical Engineering Development Center (REDC)

• Target Preparation: Fabricate targets from enriched actinide isotopes, such as Plutonium-242 or Americium-241/Curium-244 mixtures.



- Irradiation: Place the targets in the high neutron flux region of the HFIR. The duration of irradiation depends on the desired product isotopes. For instance, the production of Californium-252 involves a long irradiation campaign.
- Cooling: After irradiation, the targets are stored for a cooling period to allow short-lived fission products to decay.
- Dissolution: The irradiated targets are dissolved, typically in nitric acid, within heavily shielded hot cells at a facility like REDC.
- Chemical Separation: A multi-step chemical separation process is employed to isolate and purify the different transplutonium elements. This typically involves a combination of solvent extraction and ion exchange chromatography.

Data Presentation: Cumulative Production of Transplutonium Isotopes at HFIR/REDC (1966-2019)[1][2][3][4]

Isotope	Cumulative Production
Berkelium-249	1.2 g
Californium-252	10.2 g
Einsteinium-253	39 mg
Fermium-257	15 pg

Synthesis of Superheavy Elements via Charged-Particle Bombardment

The synthesis of the heaviest transuranic elements (transactinides) is achieved by bombarding heavy actinide targets with beams of light or heavy ions from particle accelerators.

Protocol: Synthesis of Lawrencium-256[5]

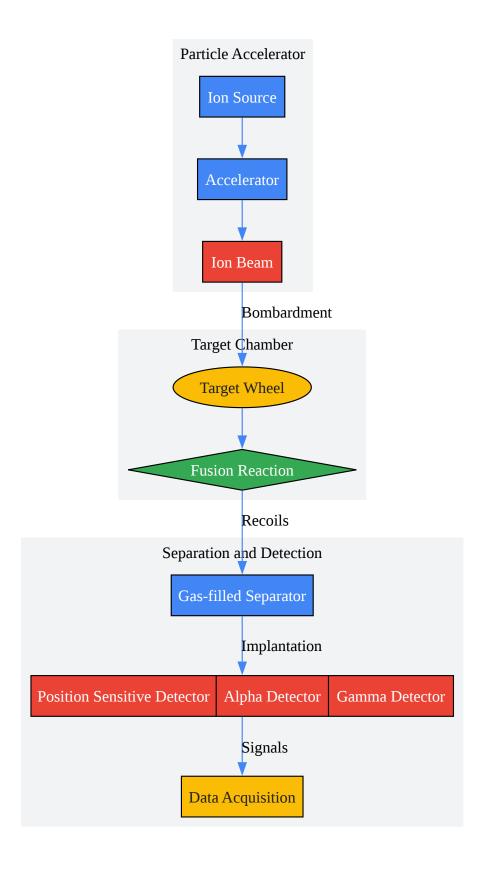
• Target Preparation: A target of Californium-249 (3mg) is prepared.



- Ion Beam: A beam of Boron-11 ions is accelerated to approximately 70 MeV in a heavy-ion linear accelerator (HILAC).
- Bombardment: The Boron-11 beam is directed onto the Californium-249 target.
- Nuclear Fusion: The fusion of a Boron-11 nucleus with a Californium-249 nucleus results in the formation of a compound nucleus, which then evaporates neutrons to form Lawrencium-256.
 - Reaction: ²⁴⁹Cf + ¹¹B → ²⁵⁶Lr + 4n
- Separation and Detection: The newly formed Lawrencium-256 atoms are rapidly separated from the unreacted target material and other reaction products using a gas-jet transport system and their characteristic alpha decay is detected.

Experimental Workflow: Synthesis and Identification of a Superheavy Element





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Caption: Workflow for superheavy element synthesis.



Separation and Purification of Transuranic Elements

Due to their similar chemical properties, the separation of transuranic elements from each other and from fission products is a significant challenge. Solvent extraction and ion exchange chromatography are the primary techniques employed.

Solvent Extraction: The PUREX and TRUEX Processes

The PUREX (Plutonium and Uranium Recovery by Extraction) process is a well-established method for reprocessing spent nuclear fuel to separate uranium and plutonium.[6][7][8] The TRUEX (Transuranic Extraction) process is an extension of PUREX, designed to separate trivalent actinides like americium and curium from aqueous waste streams.[9][10][11]

Protocol: TRUEX Process for Americium Separation

- Solvent Preparation: The TRUEX solvent consists of octyl(phenyl)-N,Ndiisobutylcarbamoylmethylphosphine oxide (CMPO) and tributyl phosphate (TBP) in a paraffinic hydrocarbon diluent.
- Feed Adjustment: The acidic aqueous feed solution containing americium, curium, and lanthanide fission products is adjusted to the appropriate nitric acid concentration.
- Extraction: The aqueous feed is contacted with the TRUEX solvent. Trivalent actinides and lanthanides are extracted into the organic phase.
- Scrubbing: The loaded organic phase is scrubbed with a nitric acid solution to remove any co-extracted impurities.
- Stripping: The actinides and lanthanides are stripped from the organic phase into a dilute nitric acid solution.
- Further Separation: The resulting aqueous solution containing a mixture of actinides and lanthanides can be further processed using techniques like the TALSPEAK process to separate americium and curium from the lanthanides.

Data Presentation: Separation Factors in Transuranic Separation Processes



Separation Process	Elements Separated	Separation Factor	Reference
TRUEX	Eu(III) / Am(III)	~5-40	[10][11]
TRUESPEAK	Sm / Am	~12	[12]
Anion Exchange (DGA™ resin)	Am/Cm from Rare Earths	Effective Separation	[13]
Cation Exchange (Dowex 50)	Adjacent Trivalent Actinides	Varies	[14]

Experimental Workflow: PUREX Process



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Caption: Simplified PUREX process workflow.

Characterization of Transuranic Elements

Due to their radioactivity, the characterization of transuranic elements requires specialized techniques, with alpha spectrometry being one of the most important.

Protocol: Alpha Spectrometry for Americium and Curium Isotopes

 Sample Preparation: The sample containing americium and curium is dissolved and chemically purified to remove interfering elements. This often involves co-precipitation, solvent extraction, and/or ion exchange chromatography.



- Source Preparation: A thin, uniform source is prepared by electrodeposition or microprecipitation onto a stainless steel disc. This is crucial for achieving good energy resolution.
- Alpha Spectrometry: The prepared source is placed in a vacuum chamber with a silicon detector. The alpha particles emitted by the sample are detected, and their energies are measured.
- Data Analysis: The resulting alpha spectrum shows distinct peaks corresponding to the
 different alpha energies of the americium and curium isotopes present. The area under each
 peak is proportional to the activity of that isotope. A tracer isotope with a known activity (e.g.,
 Americium-243) is often added to the sample at the beginning of the procedure to determine
 the chemical yield of the separation process.

Drug Development: Decorporation of Transuranic Elements

In the event of internal contamination with transuranic elements, chelation therapy is the primary medical countermeasure to enhance their excretion from the body.

In Vitro and In Vivo Testing of Chelating Agents

The development of new and improved chelating agents requires rigorous testing, starting with in vitro studies to assess their binding affinity and selectivity, followed by in vivo studies in animal models to evaluate their efficacy and safety.

Protocol: In Vivo Evaluation of a Chelating Agent for Plutonium Decorporation in Rats

- Animal Model: Use a suitable strain of laboratory rats.
- Contamination: Administer a known amount of a soluble plutonium compound (e.g., plutonium citrate) to the rats via intravenous injection.
- Treatment Groups:
 - Control group: Receives a placebo (e.g., saline).



- Positive control group: Receives the standard chelating agent, Ca-DTPA or Zn-DTPA.
- Test group(s): Receives the experimental chelating agent at various doses and administration routes (e.g., oral, intravenous).
- Treatment Schedule: Administer the chelating agents at specific time points postcontamination (e.g., 1 hour, 24 hours).
- Sample Collection: Collect urine and feces over a set period (e.g., 7 days) to measure the amount of plutonium excreted.
- Tissue Analysis: At the end of the study, euthanize the animals and collect key organs (e.g., liver, skeleton, kidneys) to determine the residual plutonium burden.
- Efficacy Calculation: The decorporation efficacy is calculated as the percentage reduction in organ retention and the percentage increase in cumulative excretion compared to the control group.

Data Presentation: Efficacy of Chelating Agents for Actinide Decorporation



Chelating Agent	Radionuclid e	Animal Model	Treatment Regimen	Decorporati on Efficacy	Reference
Ca-DTPA/Zn- DTPA	Plutonium- 238	Dog	Repeated IV injections	~85% reduction of initial pulmonary burden	[15]
DTPA	Americium- 241	Rat	Oral administratio n of SRI- formulated minicapsules	34-42% elimination in 96 hours	[16]
3,4,3-LI(1,2- HOPO)	Plutonium, Americium, Uranium	Rat	Oral administratio n	More effective than DTPA	[17][18]
DTPA	Americium/PI utonium (from MOX)	Rat	Local and combined treatment	Up to 97% reduction in bone Am	[19]

Signaling Pathway: Cellular Mechanisms of Plutonium Decorporation

Caption: Mechanisms of plutonium decorporation.

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